molecular formula C15H18N2O2 B5883273 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-isopropylacetamide

2-(3-formyl-2-methyl-1H-indol-1-yl)-N-isopropylacetamide

Cat. No. B5883273
M. Wt: 258.32 g/mol
InChI Key: ZQTOCDORSJXFNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-formyl-2-methyl-1H-indol-1-yl)-N-isopropylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as IA-4-78 and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of IA-4-78 is not fully understood. However, it has been found to inhibit the activity of certain ion channels in the brain, which are involved in the regulation of neuronal excitability. This inhibition leads to a decrease in the activity of these ion channels, resulting in the suppression of neuronal activity. IA-4-78 has also been found to induce apoptosis in cancer cells by activating certain pathways involved in programmed cell death.
Biochemical and Physiological Effects:
IA-4-78 has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been found to reduce inflammation in animal models. IA-4-78 has also been shown to reduce the excitability of neurons in the brain, leading to a decrease in neuronal activity.

Advantages and Limitations for Lab Experiments

One of the advantages of using IA-4-78 in lab experiments is its ability to inhibit the activity of certain ion channels in the brain. This property makes it a useful tool in neuroscience research to study the function of these ion channels. Another advantage is its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
However, IA-4-78 has some limitations in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. The yield of IA-4-78 using current synthesis methods is also relatively low, which makes it challenging to obtain large quantities of this compound for experiments.

Future Directions

There are several future directions for research on IA-4-78. One area of research is to study the mechanism of action of this compound in more detail. This will help to understand how IA-4-78 inhibits the activity of certain ion channels in the brain and how it induces apoptosis in cancer cells.
Another area of research is to develop more efficient synthesis methods for IA-4-78. This will make it easier to obtain large quantities of this compound for experiments.
Finally, IA-4-78 has shown potential applications in cancer therapy and anti-inflammatory therapy. Future research can focus on developing IA-4-78 or its derivatives as potential drugs for these applications.
Conclusion:
In conclusion, IA-4-78 is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been found to inhibit the growth of cancer cells, induce apoptosis in cancer cells, reduce inflammation in animal models, and reduce the excitability of neurons in the brain. Although there are some limitations in using IA-4-78 in lab experiments, its potential applications make it an exciting area of research for the future.

Synthesis Methods

IA-4-78 can be synthesized using various methods, including the reaction of 3-formyl-2-methylindole with N-isopropylacetamide in the presence of a catalyst. Another method involves the reaction of 3-formyl-2-methylindole with N-isopropylacetamide in the presence of an acid catalyst. The yield of IA-4-78 using these methods is around 50%.

Scientific Research Applications

IA-4-78 has shown potential applications in various fields of scientific research. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been used as a tool in neuroscience research to study the function of certain ion channels in the brain. IA-4-78 has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models.

properties

IUPAC Name

2-(3-formyl-2-methylindol-1-yl)-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-10(2)16-15(19)8-17-11(3)13(9-18)12-6-4-5-7-14(12)17/h4-7,9-10H,8H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTOCDORSJXFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)NC(C)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(propan-2-yl)acetamide

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